3-methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-20-9-12(15(19-20)22-2)14(21)17-11-5-3-10(4-6-11)13-7-8-16-18-13/h3-9H,1-2H3,(H,16,18)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUTUAWKOXUSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-dicarbonyl compound.
Substitution reactions: The pyrazole ring can then be functionalized with various substituents, such as the methoxy and methyl groups.
Coupling reactions: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid or ester and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could yield an alcohol.
Scientific Research Applications
3-methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: It can be studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Differences and Implications
Substituent Effects on Solubility and Bioavailability The sulfonamide group in Compounds 9–16 (e.g., 3-Amino-1,5-diphenyl derivatives) enhances hydrophilicity compared to the target compound, which lacks this moiety. This may improve aqueous solubility and pharmacokinetics in cancer therapy applications . In contrast, the target compound’s methoxy group is electron-donating, favoring oxidative stability .
Aromatic and Heterocyclic Modifications Pirtobrutinib incorporates a trifluoromethyl group and fluorinated benzamido moiety, which are known to enhance metabolic resistance and target binding affinity in kinase inhibitors. The target compound’s simpler pyrazole-phenyl system may prioritize selectivity over broad-spectrum activity . The target compound’s pyrazole-phenyl group balances aromaticity and moderate polarity .
Biological Activity Profiles Compounds with morpholino and methylthio groups (e.g., 9a-j) demonstrated antimicrobial activity against gram-positive bacteria and fungi, likely due to interactions with microbial enzymes. The absence of these groups in the target compound suggests divergent mechanisms of action . The target compound’s unmodified carboxamide may require alternative pathways for bioactivity .
Biological Activity
3-Methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization. The methodology often includes:
- Formation of Pyrazole : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reactions : Introducing methoxy and carboxamide groups through nucleophilic substitution.
- Characterization : Confirming structure via NMR, IR, and mass spectrometry.
Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. A study highlighted the efficacy of 1H-pyrazole derivatives against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : Exhibited notable antiproliferative effects.
- Liver Cancer (HepG2) : Demonstrated significant growth inhibition.
Table 1 summarizes the anticancer activity of related pyrazole compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MDA-MB-231 | 12.5 | Induction of apoptosis via caspase activation |
| B | HepG2 | 15.0 | Inhibition of cell cycle progression |
| C | A549 | 10.0 | Targeting mitochondrial pathways |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have evaluated its efficacy against various pathogens:
- Fungal Inhibition : Moderate antifungal activity was observed against Gibberella zeae and Fusarium oxysporum, with some derivatives achieving over 50% inhibition at concentrations of 100 µg/mL.
Table 2 presents the antifungal activity data:
| Compound | Pathogen | Inhibition (%) at 100 µg/mL |
|---|---|---|
| D | Gibberella zeae | >50 |
| E | Fusarium oxysporum | 45 |
| F | Cytospora mandshurica | 40 |
Anti-inflammatory and Other Activities
Additionally, pyrazole derivatives have been investigated for their anti-inflammatory properties. Compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with some achieving comparable effects to standard anti-inflammatory drugs.
Case Studies
- Study on Anticancer Effects : A recent publication reported that a series of pyrazole derivatives, including the target compound, were tested in vitro against multiple cancer cell lines. The results indicated a dose-dependent response with significant apoptosis induction in treated cells.
- Antifungal Evaluation : Another study focused on the antifungal activity of synthesized pyrazoles against phytopathogenic fungi, demonstrating that specific modifications to the pyrazole structure enhanced bioactivity.
Molecular Mechanisms
The biological activities of this compound can be attributed to several molecular mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle regulators resulting in halted proliferation.
- Cytokine Modulation : Inhibition of inflammatory mediators contributing to reduced inflammation.
Q & A
Q. What are the typical synthetic routes for 3-methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide?
The synthesis often involves a multi-step process starting with condensation reactions to form the pyrazole core. For example, analogous compounds are synthesized via cyclization of hydrazine derivatives with ketones or esters, followed by functionalization of substituents like methoxy and carboxamide groups . Key steps may include:
- Core formation : Cyclization of hydrazine hydrate with β-keto esters to generate the pyrazole ring.
- Substituent introduction : Methoxy groups are typically added via alkylation or nucleophilic substitution, while the carboxamide moiety is introduced through coupling reactions (e.g., using EDCI/HOBt).
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation employs:
- Spectroscopic methods :
- NMR : H and C NMR to confirm substituent positions and ring connectivity .
- IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1680 cm for carboxamide).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight.
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, particularly for polymorph studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Optimization strategies include:
- Catalyst screening : Copper sulfate and ascorbic acid enhance click chemistry reactions (e.g., triazole formation) with yields up to 60% .
- Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
- Temperature control : Reactions at 50°C for 16 hours balance kinetic efficiency and thermal decomposition risks .
- Workflow automation : Continuous flow reactors reduce side reactions in large-scale synthesis .
Q. What strategies address discrepancies in pharmacological activity across assays?
Contradictory data may arise from:
- Purity variations : HPLC quantification (>98% purity) ensures consistent bioactivity profiles .
- Assay conditions : Adjusting pH, ionic strength, or solvent (e.g., DMSO concentration <0.1%) to mimic physiological environments.
- Target selectivity : Use CRISPR-edited cell lines to isolate off-target effects. For example, pyrazole derivatives may interact with unintended kinases, necessitating kinome-wide profiling .
Q. How can computational modeling predict biological targets and binding modes?
- Molecular docking : Software like AutoDock Vina evaluates binding affinities to receptors (e.g., kinase domains). Pyrazole-carboxamides often exhibit π-π stacking with aromatic residues in active sites .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between the carboxamide and Asp86 in EGFR) .
Q. What design principles improve potency in derivatives?
Structure-activity relationship (SAR) studies suggest:
- Substituent positioning : A 4-(1H-pyrazol-3-yl)phenyl group enhances solubility via hydrogen bonding, while bulky substituents at the 1-methyl position reduce metabolic clearance .
- Electron-withdrawing groups : Fluorine or trifluoromethyl groups at the pyrazole 3-position increase metabolic stability and target affinity .
Q. How do environmental factors influence compound stability during storage?
- Degradation pathways : Hydrolysis of the carboxamide group under acidic/basic conditions generates carboxylic acid byproducts.
- Mitigation strategies : Store at -20°C in inert atmospheres (argon) and avoid exposure to strong oxidizers .
Data Contradiction Analysis
Q. How to resolve conflicting reports on metabolic stability?
Q. Why do crystallography and NMR data occasionally conflict?
- Dynamic effects : NMR captures solution-state conformations, while crystallography shows static solid-state structures. For flexible substituents (e.g., methoxy groups), these discrepancies highlight conformational polymorphism .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
